Ethyl 2-(2-methoxy-4,6-dinitrophenoxy)acetate
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Overview
Description
Ethyl 2-(2-methoxy-4,6-dinitrophenoxy)acetate is an organic compound with the molecular formula C11H12N2O8. It is known for its unique structure, which includes a methoxy group and two nitro groups attached to a phenoxy ring, along with an ethyl ester group. This compound is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methoxy-4,6-dinitrophenoxy)acetate typically involves the esterification of 2-(2-methoxy-4,6-dinitrophenoxy)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methoxy-4,6-dinitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the phenoxy ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted phenoxy derivatives.
Reduction: 2-(2-methoxy-4,6-diaminophenoxy)acetic acid.
Hydrolysis: 2-(2-methoxy-4,6-dinitrophenoxy)acetic acid.
Scientific Research Applications
Ethyl 2-(2-methoxy-4,6-dinitrophenoxy)acetate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methoxy-4,6-dinitrophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid form. These interactions can modulate biological pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-methoxy-4-nitrophenoxy)acetate: Similar structure but with only one nitro group.
Ethyl 2-(2-methoxy-4,6-diaminophenoxy)acetate: Similar structure but with amino groups instead of nitro groups.
Ethyl 2-(2-methoxyphenoxy)acetate: Lacks the nitro groups.
Uniqueness
The combination of methoxy and nitro groups on the phenoxy ring provides a distinct set of chemical properties that are not observed in similar compounds .
Properties
Molecular Formula |
C11H12N2O8 |
---|---|
Molecular Weight |
300.22 g/mol |
IUPAC Name |
ethyl 2-(2-methoxy-4,6-dinitrophenoxy)acetate |
InChI |
InChI=1S/C11H12N2O8/c1-3-20-10(14)6-21-11-8(13(17)18)4-7(12(15)16)5-9(11)19-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
GPLKIEMJYYDBQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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